molecular formula C27H46O4 B12373021 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

Cat. No.: B12373021
M. Wt: 437.7 g/mol
InChI Key: ITZYGDKGRKKBSN-WNOXKDKUSA-N
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Description

Significance of Bile Acids as Biological Signaling Molecules and in Mammalian Catabolism

For many years, bile acids were primarily regarded as simple detergent molecules essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. nih.govyoutube.com However, over the past two decades, this view has been revolutionized by the discovery that bile acids are also potent signaling molecules that regulate a wide array of metabolic processes. nih.govphysiology.org They function as ligands for specific nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. nih.govnih.gov

Furthermore, bile acids are central to mammalian catabolism, representing the primary pathway for cholesterol elimination from the body. youtube.comnih.gov The conversion of cholesterol into bile acids in the liver accounts for a significant portion of daily cholesterol turnover, preventing its toxic accumulation. nih.govnih.gov This intricate process is tightly regulated through a complex system involving synthesis in the liver, secretion into bile, modification by gut microbiota, and efficient reabsorption in the intestine, known as the enterohepatic circulation. nih.govnih.gov

Overview of Primary Bile Acid Precursors and Their Metabolic Intermediacy

The biosynthesis of primary bile acids—cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans—is a complex, multi-enzyme process that occurs in the liver, transforming the hydrophobic cholesterol molecule into amphipathic bile acids. nih.govelsevier.esyoutube.com This conversion proceeds via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.com

The classic pathway, which accounts for the majority of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govyoutube.com This rate-limiting enzyme hydroxylates cholesterol to form 7α-hydroxycholesterol. nih.govyoutube.com This intermediate is then converted to 7α-hydroxy-4-cholesten-3-one (C4), which serves as a common precursor for both CA and CDCA. nih.govyoutube.com

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which oxidizes the cholesterol side chain. nih.govnih.gov This pathway primarily contributes to the synthesis of CDCA. youtube.com An important intermediate in these synthetic routes is 3α,7α-Dihydroxycoprostanic acid (DHCA), which is formed during the modification of the steroid nucleus and side chain. The deuterated analog, 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3, is therefore invaluable for studying the flux and kinetics through these foundational metabolic pathways.

Rationale for Deuterium (B1214612) Labeling in Advanced Metabolic Tracing Studies

Isotope tracers are indispensable tools for investigating metabolic pathways in vivo. nih.gov Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has become increasingly popular in metabolic research for several key reasons. escholarship.org Labeling molecules with deuterium allows researchers to track their metabolic fate, quantify turnover rates, and elucidate complex biochemical networks with high precision. frontiersin.orgresearchgate.net

The use of deuterium-labeled compounds, such as this compound, in combination with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the differentiation of the tracer from its naturally abundant, unlabeled counterparts. nih.govproquest.com This allows for the precise measurement of the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic fluxes that cannot be obtained from static concentration measurements alone. frontiersin.org

Enhancement of Stability and Precision for Tracking in Biological Systems

One of the primary advantages of using deuterium labeling is the enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, which can be leveraged to improve the metabolic stability of a compound. nih.gov

In the context of metabolic tracing, deuterium-labeled compounds serve as excellent internal standards for mass spectrometry. proquest.com By adding a known quantity of the deuterated analog to a biological sample, researchers can accurately quantify the corresponding endogenous (unlabeled) compound. The labeled standard co-elutes with the analyte and behaves nearly identically during extraction and ionization, correcting for sample loss and matrix effects. This greatly improves the precision and accuracy of quantification. nih.govnih.gov The use of highly deuterated compounds is often preferred to clearly separate the labeled molecule's signal from the natural isotopic variants of the unlabeled compound in mass spectrometry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O4

Molecular Weight

437.7 g/mol

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

ITZYGDKGRKKBSN-WNOXKDKUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving 3alpha,7alpha Dihydroxycoprostanic Acid D3

Position of 3Alpha,7Alpha-Dihydroxycoprostanic Acid as a Central Bile Acid Precursor

DHCA is a C27 steroid acid that serves as a direct precursor to one of the two primary bile acids, chenodeoxycholic acid (CDCA). Its formation represents a commitment point in the synthesis pathway, following modifications to the steroid nucleus and preceding the crucial shortening of the cholesterol side chain.

The primary metabolic fate of DHCA is its conversion into chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy-5β-cholanoic acid). nih.govnih.govnih.gov This transformation involves the oxidative cleavage of the C27 side chain, a process analogous to the β-oxidation of fatty acids. nih.gov Research using rat liver subcellular fractions has demonstrated that this conversion occurs within peroxisomes. nih.gov The peroxisomal oxidation of DHCA to CDCA is a complex enzymatic process that requires the presence of ATP, CoA, Mg2+, and NAD+. nih.gov Studies have identified 3α,7α-Dihydroxycoprostanic acid as a key metabolite in the bile acid biosynthesis pathway that ultimately yields CDCA conjugates like chenodeoxycholic acid glycine (B1666218) conjugate and taurochenodesoxycholic acid. nih.gov

Integration within Major Bile Acid Biosynthesis Pathways

The classical pathway is the dominant route for bile acid synthesis in humans under normal physiological conditions. nih.gov It is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step of converting cholesterol to 7α-hydroxycholesterol. nih.gov This is followed by a series of enzymatic modifications to the steroid nucleus. The intermediate 7α-hydroxy-4-cholesten-3-one (C4) is a key product in this pathway and serves as a branch point for the synthesis of both cholic acid and chenodeoxycholic acid. nih.govresearchgate.net The pathway leading to CDCA proceeds through further modifications, ultimately forming DHCA, which then enters the peroxisomes for side-chain removal.

The alternative, or acidic, pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov This enzyme can hydroxylate cholesterol at the C27 position, forming (25R)-26-hydroxycholesterol. nih.gov This oxysterol is then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov The acidic pathway also generates DHCA as a downstream intermediate, which then merges with the products of the classical pathway for the final peroxisomal processing into CDCA. nih.gov

Enzymatic Transformations and Conversions of 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

The conversion of DHCA to CDCA is a critical step mediated by a suite of enzymes primarily located in the peroxisomes. This process shortens the aliphatic side chain by three carbon atoms, producing a propionyl-CoA unit and the C24 bile acid.

While the most prominent transformation of DHCA is the peroxisomal side-chain cleavage, the stereochemistry of the hydroxyl groups on the steroid nucleus is maintained by various dehydrogenases throughout the synthesis pathway. 3α-hydroxysteroid dehydrogenases (3α-HSDs) are crucial enzymes that regulate the activity of steroid molecules by catalyzing interconversions of hydroxyl groups. nih.govnih.gov In the context of bile acid synthesis, these enzymes are responsible for establishing the correct 3α-hydroxy configuration seen in all primary bile acids, including the precursor DHCA and the final product CDCA. nih.gov The enzymatic activity within the peroxisomes that cleaves the side chain of DHCA is highly specific, with studies showing a conversion rate of approximately 31 nmol per milligram of protein per hour in purified rat liver peroxisomal fractions. nih.gov

Interactive Data Table: Key Enzymes and Intermediates in Pathways Involving DHCA

Pathway StepKey Intermediate(s)Key Enzyme(s)Pathway LocationFinal Product(s)
Classical Pathway Initiation Cholesterol, 7α-HydroxycholesterolCholesterol 7α-hydroxylase (CYP7A1)Endoplasmic Reticulum7α-hydroxy-4-cholesten-3-one (C4)
Acidic Pathway Initiation Cholesterol, (25R)-26-HydroxycholesterolSterol 27-hydroxylase (CYP27A1), Oxysterol 7α-hydroxylase (CYP7B1)Mitochondria, ER3α,7α-Dihydroxy-5β-cholestanoic acid (DHCA)
Convergence Point (from both pathways)VariousCytosol / Peroxisome3α,7α-Dihydroxy-5β-cholestanoic acid (DHCA)
Side Chain Cleavage 3α,7α-Dihydroxy-5β-cholestanoic acid (DHCA)Peroxisomal Thiolase & othersPeroxisomesChenodeoxycholic acid (CDCA)

Mechanisms of Oxidation and Conjugation Reactions

The conversion of DHCA to CDCA involves the shortening of the C27 side chain, a process that mirrors the β-oxidation of fatty acids. nih.gov This oxidative process occurs within the peroxisomes and requires the presence of ATP, CoA, Mg2+, and NAD+. nih.gov The initial step involves the activation of DHCA to its CoA thioester. Subsequently, the side chain undergoes a series of oxidation reactions, ultimately leading to the removal of a three-carbon unit and the formation of CDCA.

Studies have shown that the oxidation of the side chain of DHCA is catalyzed by enzymes that are similar, but not necessarily identical, to those involved in the peroxisomal β-oxidation of fatty acids. nih.gov Following its synthesis, CDCA undergoes conjugation with either glycine or taurine (B1682933) in the liver. This conjugation process, catalyzed by bile acid-CoA:amino acid N-acyltransferase, increases the water solubility and detergent properties of the bile acid, facilitating its secretion into bile and function in the intestine. hmdb.ca

Critical Importance of Peroxisomes in the Conversion of 3α,7α-Dihydroxycoprostanic Acid to Chenodeoxycholic Acid

Peroxisomes are indispensable for the normal conversion of DHCA into chenodeoxycholic acid. nih.gov Research on subcellular fractions of rat liver has demonstrated that the highest specific rate of conversion of DHCA to CDCA is found in the peroxisomal fraction. nih.gov This finding highlights the central role of these organelles in the final steps of CDCA synthesis.

The critical nature of peroxisomes in this metabolic pathway is further underscored by studies of individuals with Zellweger syndrome, a rare genetic disorder characterized by the absence or dysfunction of peroxisomes. nih.gov In these patients, the conversion of DHCA to chenodeoxycholic acid is significantly impaired, leading to an accumulation of DHCA and other bile acid precursors in the body. nih.gov One study reported that the conversion of intravenously administered DHCA into chenodeoxycholic acid was only 7% in an infant with Zellweger syndrome, compared to an 80% conversion rate in a healthy adult. nih.gov This dramatic reduction in conversion efficiency confirms that liver peroxisomes are essential for this metabolic step. nih.gov The accumulation of these intermediates can lead to severe liver dysfunction.

Research Findings on DHCA to CDCA Conversion

FindingOrganism/SystemSignificanceReference
Highest specific rate of DHCA to CDCA conversion found in peroxisomal fractions.Rat LiverConfirms peroxisomes as the primary site of this metabolic step. nih.gov
Conversion of DHCA to CDCA in a Zellweger syndrome patient was only 7% of that in a healthy adult.HumanDemonstrates the essential role of peroxisomes in this pathway in vivo. nih.gov
The peroxisomal oxidation of DHCA requires ATP, CoA, Mg2+, and NAD+.Rat LiverElucidates the cofactors necessary for the enzymatic conversion. nih.gov

Application of 3alpha,7alpha Dihydroxycoprostanic Acid D3 As a Stable Isotope Tracer in Research

Quantitative Assessment of Bile Acid Pool Sizes and Turnover Rates

Stable isotope dilution techniques employing tracers like 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 are instrumental in determining the size of the bile acid pool and the rate at which it turns over. This information is crucial for understanding the dynamics of bile acid metabolism and its regulation in both healthy and diseased states. The use of isotope dilution has been shown to provide reasonably close agreement with other methods like fecal acidic sterol output for measuring bile acid synthesis. umn.edu

Principles of Isotope Dilution Methodology

Isotope dilution analysis is a powerful method for quantifying chemical substances. wikipedia.org The fundamental principle involves introducing a known quantity of an isotopically labeled compound, such as this compound, into a biological system. This labeled compound, or "tracer," mixes with the endogenous, unlabeled pool of the substance being measured.

After a period of equilibration, a sample is collected, and the ratio of the labeled to unlabeled compound is determined, typically using mass spectrometry. nih.govup.ac.za By knowing the amount of tracer initially administered and the final isotopic ratio, the total size of the endogenous pool can be calculated. wikipedia.org A key advantage of this method is that complete recovery of the analyte is not necessary, making it suitable for complex biological samples where quantitative extraction is challenging. libretexts.org The extraction efficiency is the same for both the labeled tracer and the endogenous compound, allowing for accurate quantification even with partial recovery. libretexts.org

Investigation of Bile Acid Dynamics and Enterohepatic Kinetics

The use of stable isotope tracers like this compound enables detailed investigation into the intricate dynamics of bile acid circulation between the liver and the intestine, a process known as enterohepatic circulation. nih.govnih.gov This recycling process is vital for the absorption of dietary fats and the regulation of cholesterol homeostasis. By tracing the movement of the labeled bile acid, researchers can study the efficiency of intestinal reabsorption, hepatic uptake, and biliary secretion. These studies often involve analyzing samples from various points in the circulatory system and gastrointestinal tract to model the kinetics of bile acid transport.

Tracing of Lipid Metabolism Pathways

Stable isotope-labeled tracers are fundamental tools for quantitatively evaluating the major pathways of fatty acid and triglyceride metabolism in vivo. nih.gov this compound, as a precursor in the bile acid synthesis pathway, can be used to trace the flow of cholesterol and its metabolites through various lipid metabolic routes. This provides unique insights into how lipids are produced, transported, and utilized by different tissues. nih.gov

Research on its Influence on Cholesterol Metabolism

Bile acid synthesis is a primary route for cholesterol elimination from the body. nih.gov Research utilizing tracers can elucidate how the rate of bile acid synthesis, and thus cholesterol catabolism, is regulated. The conversion of cholesterol to bile acids is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the classical pathway of bile acid synthesis. nih.govnih.gov Studies have shown that factors influencing the expression and activity of CYP7A1 can significantly impact cholesterol levels. mdpi.comnih.gov For instance, a high-cholesterol diet has been observed to stimulate the transcription of the CYP7A1 gene in animal models, leading to increased bile acid production. nih.gov

Association with Primary Bile Acid Synthesis Modules in Metabolic Studies

Metabolic studies using labeled compounds help to delineate the complex network of reactions involved in primary bile acid synthesis. The two main primary bile acids synthesized in the human liver are cholic acid and chenodeoxycholic acid. The formation of these bile acids from cholesterol involves a series of enzymatic steps. Tracing the metabolic fate of this compound can provide information on the relative activities of different biosynthetic pathways and how they are modulated under various physiological and pathological conditions. For example, research has shown that in certain liver diseases, there are significant alterations in the levels of bile acid intermediates, reflecting a reprogramming of lipid metabolism. nih.gov

Studies of Enterohepatic Circulation and Gut Microbiota Biotransformation

Research into Interactions with Gut Microbiota and Resultant Bile Acid Profiles

When this compound is introduced into an environment containing gut microbiota, it is expected to undergo a series of enzymatic modifications analogous to other bile acids. The primary transformations carried out by gut bacteria include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govmdpi.com The initial and requisite step for many subsequent modifications is deconjugation, catalyzed by bile salt hydrolases (BSHs), which are enzymes prevalent in various gut bacterial species. mdpi.com

The use of a d3-labeled tracer would enable researchers to precisely track the formation of these specific metabolites from the administered precursor, providing quantitative data on the activity of different microbial enzymatic pathways.

Table 1: Anticipated Microbial Metabolic Pathways for this compound

Microbial Enzyme Class Metabolic Reaction Expected Deuterated Product(s)
Bile Salt Hydrolases (BSH) Deconjugation Deuterated unconjugated bile acid
7α-dehydroxylase Removal of the 7α-hydroxyl group Deuterated lithocholic acid derivative

This table is based on the known metabolic functions of gut microbiota on bile acids and represents the expected, rather than experimentally confirmed, transformations of the d3-labeled compound.

Experimental Evaluation of Impact on Bile Acid Homeostasis

The impact of 3Alpha,7Alpha-Dihydroxycoprostanic Acid on bile acid homeostasis has been investigated using isotopically labeled precursors. Studies have demonstrated that this C27 bile acid is an intermediate in the biosynthesis of primary bile acids. nih.govnih.gov

In a key human study, tritium-labeled 3α,7α-dihydroxy-5β-cholestan-26-oic acid was administered to patients, and its metabolic fate was tracked. nih.govnih.gov The results showed that the compound is efficiently metabolized, primarily into chenodeoxycholic acid. nih.govnih.gov A significant portion of the administered labeled compound was converted, indicating its direct integration into the primary bile acid synthesis pathway. nih.govnih.gov A minor conversion to cholic acid was also observed. nih.govnih.gov These findings confirm that 3α,7α-dihydroxycoprostanic acid is a precursor in the established pathways of bile acid production in humans, thereby directly influencing the composition of the bile acid pool. nih.govnih.gov

Further research in rat liver models has elucidated the subcellular location of this conversion, identifying peroxisomes as the primary site for the oxidative cleavage of the side chain of 3α,7α-dihydroxy-5β-cholestanoic acid to form chenodeoxycholic acid. nih.gov This process is analogous to the peroxisomal β-oxidation of fatty acids and requires cofactors such as ATP, CoA, and NAD+. nih.gov

The use of a d3-labeled version of this compound in research allows for non-invasive studies of these metabolic pathways. By analyzing the appearance of the deuterium (B1214612) label in downstream products like chenodeoxycholic acid and cholic acid, researchers can quantify the efficiency and rate of these conversion processes under various physiological and pathological conditions.

Table 2: Metabolic Conversion of Labeled 3α,7α-dihydroxy-5β-cholestan-26-oic Acid in Humans

Labeled Precursor Primary Metabolic Product Secondary Metabolic Product Conversion Rate to Primary Product Conversion Rate to Secondary Product Reference

Molecular Interactions and Regulatory Mechanisms Linked to 3alpha,7alpha Dihydroxycoprostanic Acid D3 Metabolism

Activation of Nuclear Receptors and Associated Signaling Pathways

The biological effects of bile acids are largely mediated by their ability to act as signaling molecules that activate specific nuclear receptors. nih.gov These receptors, in turn, regulate the transcription of a wide array of genes involved in lipid, glucose, and energy metabolism. nih.gov 3α,7α-dihydroxy-5β-cholestanoic acid, as a precursor to major bile acids, is positioned at a critical juncture in these signaling cascades.

Farnesoid X Receptor (FXR) Interactions and Gene Expression Modulation in Research Models

The Farnesoid X Receptor (FXR) is a central nuclear receptor that functions as a sensor for bile acids. nih.gov Research has shown that cholestanoic acids, the class of molecules to which DHCA belongs, are capable of activating FXR. nih.gov The primary metabolite of DHCA is chenodeoxycholic acid (CDCA), a potent FXR agonist. nih.gov The activation of FXR by bile acids initiates a signaling cascade that modulates the expression of numerous target genes. nih.govnih.gov

Upon activation in hepatocytes, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.gov A key target gene induced by FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov SHP, in turn, inhibits the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are crucial for the expression of genes involved in bile acid synthesis. nih.govnih.gov This mechanism forms the basis of a negative feedback loop that controls bile acid levels. nih.gov

Furthermore, FXR activation stimulates the expression of genes responsible for bile acid transport, such as the Bile Salt Export Pump (BSEP or ABCB11), which facilitates the secretion of bile acids from hepatocytes into the bile. nih.gov This coordinated regulation of synthesis and transport is essential for maintaining bile acid homeostasis and preventing hepatotoxicity. nih.gov

Table 1: Key Genes Regulated by FXR Activation

Gene Function Effect of FXR Activation
SHP (Small Heterodimer Partner) Inhibits transcription of CYP7A1 Induction
BSEP (Bile Salt Export Pump) Efflux of bile acids from hepatocytes Induction
CYP7A1 (Cholesterol 7α-hydroxylase) Rate-limiting enzyme in bile acid synthesis Repression (via SHP)
OSTα/OSTβ Efflux of bile acids into systemic circulation Induction
NTCP (Na+-taurocholate cotransporting polypeptide) Uptake of bile acids into hepatocytes Repression

Takeda G Protein-Coupled Receptor 5 (TGR5) Involvement in Metabolic Regulation Research

Takeda G Protein-Coupled Receptor 5 (TGR5), a membrane-bound receptor, is another important sensor for bile acids. nih.gov It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells like monocytes. nih.govnih.gov Activation of TGR5 by bile acids has been linked to the regulation of glucose homeostasis, energy expenditure, and inflammatory responses. nih.gov

In the intestine, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance. nih.gov Research in patients with liver failure has shown that circulating bile acids can activate TGR5 on monocytes, leading to immune dysfunction. nih.gov While direct studies on the interaction of DHCA with TGR5 are limited, its metabolic conversion to CDCA, a known TGR5 agonist, suggests an indirect role in activating this pathway.

Role of Other Nuclear Receptors (e.g., LXR, PXR, VDR) in Bile Acid Homeostasis Research

Besides FXR and TGR5, other nuclear receptors also contribute to the intricate regulation of bile acid homeostasis.

Liver X Receptor (LXR): LXR is involved in cholesterol homeostasis and can influence bile acid synthesis.

Pregnane (B1235032) X Receptor (PXR): PXR is activated by a wide range of xenobiotics and some bile acids. Its activation can induce the expression of detoxification enzymes and transporters, providing a protective mechanism against bile acid toxicity.

Vitamin D Receptor (VDR): VDR has also been implicated in the regulation of bile acid homeostasis. Its ligand, 1,25-dihydroxyvitamin D3, has been shown to affect transporters and enzymes involved in bile acid metabolism in both the intestine and liver in animal models. nih.gov

These receptors often work in concert to maintain a balanced and regulated bile acid pool, responding to both endogenous and exogenous signals.

Negative Feedback Regulation of Bile Acid Synthesis Pathways

A crucial aspect of bile acid homeostasis is the tight negative feedback regulation of their own synthesis, preventing their accumulation to toxic levels. DHCA, as a direct precursor to primary bile acids, is an integral part of this regulatory loop.

Research on the Inhibition of Key Enzymes (e.g., Cholesterol 7α-Hydroxylase (CYP7A1))

The primary mechanism for the negative feedback regulation of bile acid synthesis is the inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. researchgate.netnih.gov As previously mentioned, the activation of FXR by bile acids, including the metabolites of DHCA, leads to the induction of SHP. nih.govnih.gov SHP then represses the transcription of the CYP7A1 gene. nih.govnih.gov

In addition to the liver-based FXR/SHP pathway, an intestinal pathway also contributes to CYP7A1 repression. FXR activation in the enterocytes of the ileum induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice). nih.gov FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. nih.gov This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 gene expression, independent of SHP. nih.gov

Table 2: Pathways of CYP7A1 Inhibition by Bile Acid Precursors

Regulatory Pathway Location Key Molecules Mechanism
Hepatic Pathway Liver FXR, SHP, LRH-1, HNF4α Activated FXR induces SHP, which inhibits LRH-1 and HNF4α, repressing CYP7A1 transcription.
Intestinal Pathway Intestine/Liver FXR, FGF19, FGFR4 Activated intestinal FXR induces FGF19, which signals through hepatic FGFR4 to repress CYP7A1.

Modulation of Specific Biological Systems in Experimental Contexts

The metabolic products of 3α,7α-dihydroxy-5β-cholestanoic acid exert effects on various biological systems, primarily through the activation of FXR and TGR5. These effects are observed in experimental models of metabolic and inflammatory diseases.

In the context of liver health, the activation of FXR by bile acid metabolites can have protective effects. For instance, FXR agonists have been shown to reduce fibrosis in animal models of bile duct ligation by preventing the activation of hepatic stellate cells. frontiersin.org Furthermore, FXR activation is crucial for hepatic regeneration and plays a role in modulating liver inflammation.

In metabolic regulation, the downstream effects of DHCA metabolism contribute to the control of both lipid and glucose homeostasis. FXR activation has been shown to improve insulin sensitivity and lower plasma glucose, triglycerides, and total cholesterol in animal models. The TGR5-mediated release of GLP-1 also contributes to improved glucose metabolism. nih.gov These findings underscore the broad metabolic implications of the signaling cascades initiated by bile acid precursors like DHCA.

Research on Effects on Lipid Profiles and Insulin Sensitivity in Preclinical Models

The precursor to chenodeoxycholic acid, 3alpha,7alpha-dihydroxycoprostanic acid, is an intermediate in the classical bile acid synthesis pathway, which is integral to the regulation of lipid and glucose homeostasis. nih.gov Research in preclinical models has established a clear link between the composition of the bile acid pool and metabolic health, including lipid profiles and insulin sensitivity. While direct studies on the exogenous administration of 3alpha,7alpha-dihydroxycoprostanic acid are not extensively documented, its role can be inferred from studies modulating the enzymes involved in its synthesis and the broader effects of dihydroxy bile acids.

In animal models, particularly rodents, alterations in bile acid synthesis have profound effects on metabolism. For instance, transgenic mice overexpressing cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of 3alpha,7alpha-dihydroxycoprostanic acid, exhibit resistance to high-fat diet-induced obesity, fatty liver, and insulin resistance. researchgate.net This suggests that an increased flux through the bile acid synthesis pathway, which would involve 3alpha,7alpha-dihydroxycoprostanic acid, is associated with improved metabolic parameters.

Furthermore, studies on hamsters using analogs of bile acids have shed light on their metabolic effects. For example, the administration of a 3-alpha-hydroxy-7-hydroxyimino-5-beta-cholanoic acid, a compound structurally related to bile acid intermediates, led to a significant decrease in cholesterol absorption and a trend towards reduced serum and liver cholesterol concentrations. nih.gov While not a direct study of 3alpha,7alpha-dihydroxycoprostanic acid, this research supports the concept that bile acid intermediates can influence lipid metabolism.

The connection between bile acids and insulin sensitivity is also well-established in preclinical research. Rodent models of insulinopenia and hyperglycemia show an enlarged total bile acid pool. nih.gov Conversely, improving bile acid signaling, for instance through the administration of bile acid sequestrants, can improve glycemic control in animal models of type 2 diabetes. nih.gov These findings underscore the critical role of bile acid metabolism, including the formation of intermediates like 3alpha,7alpha-dihydroxycoprostanic acid, in maintaining insulin sensitivity.

Table 1: Preclinical Research on Bile Acid Metabolism and its Effects on Lipid Profiles and Insulin Sensitivity

Animal Model Intervention/Observation Key Findings
Transgenic Mice Overexpression of CYP7A1 (rate-limiting enzyme for 3alpha,7alpha-dihydroxycoprostanic acid synthesis) Resistant to high-fat diet-induced obesity, fatty liver, and insulin resistance. researchgate.net
Hamsters Administration of a bile acid analog (3 alpha-hydroxy-7-hydroxyimino-5 Beta-Cholanoic Acid) Decreased cholesterol absorption; trend towards reduced serum and liver cholesterol. nih.gov
Rodent Models Insulinopenia and hyperglycemia Enlarged total bile acid pool. nih.gov

Investigation of Gut-Brain Axis Signaling Mediated by Bile Acids

The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system, and bile acids have emerged as crucial signaling molecules within this axis. nih.gov While direct investigation into the specific role of 3alpha,7alpha-dihydroxycoprostanic acid in gut-brain signaling is in its early stages, its position as a bile acid precursor places it within this complex communication system.

Recent studies have highlighted that gut microbes can produce neurotransmitters similar to those found in the mammalian brain, such as GABA, serotonin, and catecholamines. nih.gov The composition and activity of the gut microbiota are, in turn, shaped by bile acids. Therefore, intermediates in bile acid synthesis, such as 3alpha,7alpha-dihydroxycoprostanic acid, can indirectly influence the production of neuroactive compounds by the gut microbiota.

Furthermore, bile acids can directly signal to the brain. They can cross the blood-brain barrier and interact with receptors in the central nervous system. nih.gov This direct signaling can modulate various neurological processes. While research has primarily focused on primary and secondary bile acids in this context, the transport and potential neuroactivity of their precursors, including 3alpha,7alpha-dihydroxycoprostanic acid, is an area of growing interest.

Linkages to Metabolic Disorders in Research Studies

Dysregulation of bile acid metabolism is increasingly recognized as a key feature of various metabolic disorders, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). As an intermediate in bile acid synthesis, 3alpha,7alpha-dihydroxycoprostanic acid is implicated in the pathophysiology of these conditions.

Metabolomic studies have revealed altered profiles of bile acids in individuals with metabolic syndrome. mdpi.com These alterations often include changes in the concentrations of primary and secondary bile acids, as well as their precursors. For instance, research has shown that insulin resistance is associated with changes in the activity of enzymes involved in bile acid synthesis, which would directly impact the levels of intermediates like 3alpha,7alpha-dihydroxycoprostanic acid. nih.gov

In the context of NAFLD, the progression from simple steatosis to more severe forms of liver disease is often accompanied by significant changes in the bile acid pool. These changes can contribute to liver injury and inflammation. While specific data on 3alpha,7alpha-dihydroxycoprostanic acid in NAFLD is emerging, studies have noted alterations in the concentrations of various bile acids, suggesting a broad dysregulation of their synthesis and metabolism. nih.gov

Research in animal models of obesity has also demonstrated a link between bile acid metabolism and weight regulation. For example, farnesoid X receptor (FXR) deficiency, a key nuclear receptor for bile acids, has been shown to attenuate body weight gain and improve glucose homeostasis in obese mice. nih.gov Since 3alpha,7alpha-dihydroxycoprostanic acid is a precursor to a major FXR ligand (chenodeoxycholic acid), its metabolism is central to the activation of this important metabolic regulator.

Table 3: Association of Altered Bile Acid Metabolism with Metabolic Disorders

Metabolic Disorder Key Findings from Research Studies Relevance of 3alpha,7alpha-Dihydroxycoprostanic Acid
Obesity Altered bile acid profiles and signaling (e.g., via FXR) are observed in obesity. nih.gov As a precursor to an FXR ligand, its metabolism is linked to a key pathway dysregulated in obesity.
Type 2 Diabetes Mellitus Insulin resistance is associated with changes in bile acid synthesis and pool size. nih.gov Its formation is part of the bile acid synthesis pathway that is altered in T2DM.

Advanced Research Methodologies and Analytical Approaches for 3alpha,7alpha Dihydroxycoprostanic Acid D3

Mass Spectrometry-Based Techniques for Quantification and Profiling

Mass spectrometry (MS) has become the cornerstone for bile acid analysis due to its high sensitivity, specificity, and ability to perform structural elucidation. nih.govnih.gov When coupled with chromatographic separation techniques, MS allows for the detailed quantification and profiling of complex bile acid mixtures in various biological matrices. nih.gov In this context, 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 is essential for stable isotope dilution analysis, a gold-standard quantification method that corrects for sample loss during preparation and variations in instrument response. weqas.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for bile acid analysis, valued for its high chromatographic resolution, which is particularly useful for separating structurally similar isomers. shimadzu.comshimadzu.com However, due to the low volatility of bile acids, a crucial derivatization step is required prior to analysis. shimadzu.comrestek.com This process typically involves the methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups to make the compounds amenable to gas-phase analysis. shimadzu.com

In isotope enrichment studies, GC-MS is used to track the metabolic fate of stable isotope-labeled precursors. For instance, by incubating cells with a labeled precursor, researchers can measure the incorporation of the isotope into downstream metabolites like 3Alpha,7Alpha-Dihydroxycoprostanic Acid. The use of this compound as an internal standard in these experiments allows for the precise quantification of the endogenously produced, newly synthesized (enriched) bile acid. The mass difference between the analyte and the d3-standard allows the mass spectrometer to distinguish between them, ensuring accurate measurement. An Isotope Dilution GC-MS (ID-GCMS) method, for example, relies on the addition of a known quantity of the isotopically labeled standard to the sample, enabling precise quantification by comparing the peak area ratios of the analyte to the standard. weqas.com

Table 1: Exemplary GC-MS Derivatization and Analysis Steps for Bile Acids

Step Description Purpose
Extraction Solid-phase extraction (SPE) or liquid-liquid extraction from biofluids. Isolate bile acids from complex matrix.
Derivatization Methylation of carboxyl group followed by trimethylsilylation of hydroxyl groups. Increase volatility for GC analysis. shimadzu.com
Injection Introduction of derivatized sample into the GC system. Vaporize sample for separation.
Separation Separation of bile acid derivatives on a capillary column (e.g., Rxi-5ms). Resolve isomers and other bile acids. restek.com
Ionization Electron Ionization (EI) of the separated compounds. Generate characteristic fragment ions.

| Detection | Mass analysis of ions using a mass spectrometer (e.g., quadrupole). | Quantify based on specific mass-to-charge (m/z) ratios for the analyte and the d3-internal standard. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS) for Comprehensive Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant platform for bile acid analysis, offering high sensitivity and throughput without the need for derivatization. nih.govresearchgate.net The coupling of Ultra-Performance Liquid Chromatography (UPLC) with MS further enhances separation efficiency and reduces run times, enabling the comprehensive profiling of a large number of bile acids in a single analysis. acs.orgfigshare.com

In a typical workflow, this compound is added to biological samples (e.g., plasma, serum, feces) at the beginning of the sample preparation process. nih.gov Following extraction, the sample is injected into the LC system. The bile acids are separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. acs.org Using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored for each analyte and for the d3-internal standard. nih.gov This high specificity minimizes interference from the biological matrix and allows for robust and accurate quantification. nih.gov This methodology has been successfully applied to quantify dozens of bile acids, revealing complex profiles in human and mouse blood. acs.orgacs.org

Table 2: Comparison of GC-MS and LC-MS/MS for Bile Acid Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Derivatization Required to increase volatility. shimadzu.com Not generally required. restek.com
Separation Principle Volatility and polarity of derivatized compounds. Polarity of underivatized compounds.
Throughput Lower, due to lengthy derivatization and run times. Higher, amenable to high-throughput screening. figshare.com
Compound Coverage Typically targets a smaller set of bile acids. Enables comprehensive profiling of a large number of conjugated and unconjugated bile acids. acs.org

| Primary Use Case | High-resolution separation of isomers, isotope enrichment analysis. shimadzu.com | High-sensitivity quantification and large-scale metabolomics. nih.gov |

High-Resolution Mass Spectrometry and Metabolomics Approaches in Bile Acid Research

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the identification of unknown compounds and enhancing confidence in metabolite annotation. nih.govnih.gov In the context of bile acid metabolomics, HRMS is used for non-targeted analysis to capture a global snapshot of the bile acid metabolome. ahajournals.org

A semi-targeted workflow using HRMS might involve first identifying known bile acids, including 3Alpha,7Alpha-Dihydroxycoprostanic Acid, based on accurate mass and retention time comparison to a standard. nih.gov The high-resolution data then allows for the putative identification of other related metabolites, such as isomers or conjugates, based on their elemental formulae. nih.govnih.gov The use of this compound as an internal standard remains crucial in these studies to control for analytical variability during the complex data acquisition and processing steps. This approach has been used to investigate changes in bile acid profiles in response to drug-induced liver injury, identifying numerous bile acids and their conjugates as potential biomarkers. nih.gov

Strategies for Isomeric Identification (e.g., Energy-Resolved Mass Spectrometry)

A significant challenge in bile acid analysis is the differentiation of isomers, which often have identical masses and similar chromatographic properties. nih.govsciex.com Tandem mass spectrometry (MS/MS) is a key technique for distinguishing isomers, as different compounds can produce unique fragmentation patterns. nih.gov

Recent advances include the use of alternative fragmentation techniques like Electron-Activated Dissociation (EAD). Unlike traditional Collision-Induced Dissociation (CID), which often fails to produce diagnostic fragments for the steroid core, EAD can generate unique fragment ions from the sterol ring structure. sciex.comnews-medical.net This allows for the differentiation of isomers, such as deoxycholic acid and chenodeoxycholic acid, without requiring complete chromatographic separation. sciex.com While not a direct application for the d3-labeled standard itself, the development of these techniques is vital for accurately identifying and quantifying the target analyte (3Alpha,7Alpha-Dihydroxycoprostanic Acid) and distinguishing it from its isomers in complex biological samples where the d3-standard is used for quantification.

In Vitro and In Vivo Research Models for Bile Acid Metabolism Studies

To investigate the complex pathways of bile acid metabolism, researchers rely on a variety of in vitro and in vivo models. unmc.edu These models are essential for studying biosynthesis, metabolic transformations, transport, and the effects of xenobiotics on bile acid homeostasis. nih.govrug.nl

Application of Cell Culture Models for Biosynthesis and Metabolic Transformations

Cell culture models provide a controlled environment to study specific aspects of bile acid metabolism at the cellular level. nih.gov Human-derived cell lines, such as the hepatoblastoma cell line Hep G2 and the hepatocellular carcinoma cell line HepaRG, are frequently used because they retain many of the key enzymes and transporters involved in bile acid synthesis and disposition. nih.govnih.gov

In these models, stable isotope-labeled compounds are used as tracers to follow metabolic pathways. For example, researchers can incubate Hep G2 cells with deuterated water (D₂O) to study the de novo synthesis of bile acids from cholesterol, demonstrating a precursor-product relationship. nih.govresearchgate.net Similarly, a deuterated precursor could be introduced to the cell culture medium to trace its transformation into various bile acid species. The subsequent analysis of cell lysates and media using LC-MS/MS, with this compound as an internal standard, would allow for the precise quantification of the newly formed 3Alpha,7Alpha-Dihydroxycoprostanic Acid. This approach enables the detailed study of enzyme kinetics and the effects of genetic mutations or drug exposure on specific metabolic steps. rug.nlnih.gov For example, studies have quantified the synthesis rates of chenodeoxycholic acid and cholic acid in Hep G2 cells, highlighting the activity of key enzymes like 12α-hydroxylase. nih.gov

Utilization of Fecal Microbiota Incubations for Studying Bile Acid Processing

In vitro models using fecal microbiota incubations are a powerful approach for investigating the biotransformation of bile acids by the gut microbiome. nih.gov These systems allow researchers to study the specific metabolic capabilities of a complex bacterial community outside the intricate environment of the host. nih.gov In these experiments, primary bile acids, which are synthesized in the liver, are introduced into anaerobic batch cultures inoculated with human fecal samples. nih.gov The subsequent microbial modifications, such as deconjugation and dehydroxylation, are monitored over time. nih.govumn.edu

The primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated to either glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the gut. umn.edu Gut bacteria possess enzymes, like bile salt hydrolases (BSH), that deconjugate these bile salts. umn.edunih.gov Following deconjugation, bacteria can further modify the unconjugated bile acids. A key transformation is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid. nih.govnih.gov

To accurately quantify these metabolic conversions, a robust analytical method is required, typically involving ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.gov This is where a stable isotope-labeled internal standard like 3α,7α-Dihydroxycoprostanic Acid-d3 becomes crucial. Although it is a precursor to chenodeoxycholic acid, its deuterated form serves as an ideal surrogate analyte. nih.govhmdb.ca When added to the fecal incubation samples during analysis, it allows for precise quantification of the native (unlabeled) bile acids being metabolized. nih.gov This approach helps to correct for variations in sample extraction and potential matrix effects, ensuring that the measured changes in bile acid concentrations are a true reflection of microbial activity. nih.govrestek.com Studies using these methods have successfully identified associations between specific bacterial genera and distinct bile acid processing steps, such as the link between Clostridium scindens and 7α-dehydroxylating activity. nih.govnih.gov

Stage of Bile Acid ProcessingMicrobial ActionKey Bacterial EnzymesResulting Products
Deconjugation Removal of glycine or taurine moietyBile Salt Hydrolases (BSH)Unconjugated primary bile acids (e.g., Cholic Acid, Chenodeoxycholic Acid)
Dehydroxylation Removal of the 7α-hydroxyl group7α-dehydroxylaseSecondary bile acids (e.g., Deoxycholic Acid, Lithocholic Acid)
Other Modifications Oxidation, epimerization, etc.Various bacterial enzymesOther modified bile acids (e.g., iso-deoxycholic acid, 7-oxo forms) nih.govnih.gov

Use of Animal Models in Bile Acid Kinetic Research

Animal models are fundamental to understanding the dynamic nature of bile acid metabolism, including their synthesis, pool size, and circulation kinetics in vivo. nih.gov Stable isotope-labeled bile acids are central to these investigations, allowing for the simultaneous measurement of the pool size, synthesis rate, and fractional turnover rate of different bile acids. nih.govnih.gov

In a typical study, a deuterated bile acid, such as 3α,7α-Dihydroxycoprostanic Acid-d3, or other labeled analogues like d4-Cholic Acid, is administered to the animal model (e.g., rats). nih.govnih.gov By tracking the fate of the labeled compound and its dilution within the endogenous bile acid pool over time, researchers can calculate key kinetic parameters. nih.gov This "isotope dilution" technique, analyzed via liquid chromatography-mass spectrometry (LC-MS), provides a detailed picture of how the bile acid pool is regulated. nih.gov

Research ApplicationAnimal ModelIsotope Labeling UseKey Findings
Feedback Regulation Human subjects, RatsTo measure synthesis and pool size changes of endogenous bile acids after administering unlabeled bile acids. nih.govnih.govExogenous bile acids like deoxycholic acid suppress the synthesis of primary bile acids (cholic and chenodeoxycholic acid). nih.gov
Metabolomics Studies RatsAs surrogate analytes to quantify changes in endogenous bile acids in response to fasting/feeding cycles. nih.govDemonstrates dynamic changes in the bile acid pool dependent on food consumption and fasting time. nih.gov
MASH Research MiceTo trace the conversion of primary to secondary bile acids by gut bacteria in vitro. nih.govRevealed a gut microbiota-independent mechanism (increased liver 7α-rehydroxylation) that alters the bile acid pool in MASH. nih.gov

Applications in Biochemical Assays and as Analytical Reference Standards

3α,7α-Dihydroxycoprostanic Acid-d3 and other deuterated bile acids are primarily utilized as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). caymanchem.commedchemexpress.com The quantification of endogenous compounds like bile acids in complex biological matrices such as plasma, serum, and tissue presents significant analytical challenges. restek.comsigmaaldrich.com These challenges include structural similarities among bile acids, the presence of isomers, and matrix effects caused by other components like phospholipids. restek.com

Using a stable isotope-labeled (SIL) internal standard is the preferred method to overcome these issues. nih.gov Because the SIL standard is chemically identical to the analyte of interest (the endogenous bile acid), it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. nih.gov However, due to its slightly higher mass from the deuterium (B1214612) atoms, it can be distinguished from the native compound by the detector. restek.com This allows for the precise and accurate quantification of the target analyte, as any variability during sample preparation or analysis affects both the analyte and the standard equally. nih.govcaymanchem.com

Synthesis and Derivatization of Deuterated Coprostanic Acid Compounds for Research

Multi-step Organic Reaction Strategies for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds, particularly complex molecules like 3α,7α-Dihydroxycoprostanic Acid-d3, often necessitates multi-step reaction sequences. These strategies are designed to introduce deuterium at specific, chemically stable positions within the molecule. A common approach involves a combination of hydrogen-deuterium exchange reactions and reductive deuteration. nih.gov For instance, in the synthesis of a deuterated cortisol, a multi-step process was employed that included the protection of certain functional groups, followed by hydrogen-deuterium exchange, and subsequent reductive deuteration to introduce deuterium atoms at desired locations. nih.gov Such a strategy could be adapted for the synthesis of deuterated coprostanic acid derivatives.

The synthesis of deuterated JPH203, a selective LAT1 inhibitor, involved a fifteen-step process utilizing d5-benzoyl chloride as a key deuterated starting material. biomedres.us This highlights the utility of employing commercially available or readily synthesized deuterated building blocks in a longer synthetic route to achieve the desired labeled product. biomedres.us Similarly, the synthesis of deuterated rosuvastatin calcium was achieved through a ten-step process, yielding a product with excellent chemical purity and isotopic enrichment suitable for use as an internal standard. researchgate.net These examples underscore the intricate and carefully planned sequences required to produce complex deuterated molecules for research purposes.

Hydrogen-deuterium exchange (HDX) is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is most readily applied to exchangeable protons, such as those in hydroxyl or amine groups, which can exchange with a deuterium source like deuterium oxide (D₂O) without a catalyst. wikipedia.org However, to label non-exchangeable C-H bonds, catalysts are typically required. wikipedia.org

The mechanism of HDX can be catalyzed by acids or bases. nih.gov Acid-catalyzed exchange is often used for incorporating deuterium into aromatic systems, employing strong deuterated Brønsted or Lewis acids. nih.gov Base-catalyzed exchange, on the other hand, often proceeds via enolization, making it suitable for introducing deuterium at positions alpha to a carbonyl group. nih.gov In the context of steroid synthesis, this has been demonstrated in the deuteration of androstenedione, testosterone, and cortisone. nih.gov

Transition metal catalysts, such as palladium and ruthenium, are also highly effective for facilitating H-D exchange reactions. nih.govmdpi.com For example, a palladium-on-carbon catalyst in the presence of D₂O and aluminum can be used for the chemo- and regioselective H-D exchange of various organic molecules. nih.govmdpi.com In this system, D₂ gas is generated in situ from the reaction of aluminum with D₂O, which then participates in the palladium-catalyzed exchange. nih.govmdpi.com Ruthenium catalysts have also been shown to be effective for the selective H-D exchange in amines and amino acids at elevated temperatures. mdpi.com

Table 1: Common Catalysts and Conditions for Hydrogen-Deuterium Exchange
Catalyst TypeExample CatalystDeuterium SourceTypical SubstratesKey Conditions
Acid-CatalyzedDCl, D₂SO₄D₂OAromatic compounds, anilinesAcidic medium, often with heating
Base-CatalyzedNaOD, KODD₂O, MeODCompounds with acidic protons (e.g., α to carbonyls)Basic medium
Transition MetalPd/CD₂O (with Al for in situ D₂ generation)Amino acids, various building blocksHeterogeneous catalysis
Transition MetalRu₃(CO)₁₂D₂ON-alkyl-substituted anilinesNeutral conditions

Traditional batch synthesis of deuterated compounds often faces challenges such as limited production scale, long reaction times, and complex purification processes. tn-sanso.co.jp To address these issues, flow synthesis methods have emerged as a powerful alternative. tn-sanso.co.jpresearchgate.netnih.gov Flow chemistry involves the continuous pumping of reagents through a reactor, offering numerous advantages including enhanced reaction efficiency, improved safety, and easier scalability. tn-sanso.co.jpcolab.ws

A notable application of flow synthesis is in the deuteration of aromatic compounds using a flow-type microwave reactor. tn-sanso.co.jp This system allows for rapid heating and precise control of reaction conditions, leading to a significant reduction in process time. tn-sanso.co.jp Another innovative approach utilizes an electrochemical flow reactor with a proton-conducting membrane. bionauts.jp In this system, heavy water (D₂O) is supplied to the anode side, and the compound to be deuterated is supplied to the cathode side. Electrochemical oxidation of D₂O generates D+, which then reacts with the target compound. bionauts.jp This method operates at ambient temperature and pressure, offering a low environmental impact and high reaction performance. bionauts.jp

The benefits of flow chemistry for deuteration are summarized in the table below:

Table 2: Advantages of Flow Synthesis for Deuteration
FeatureDescriptionBenefit
Continuous ProcessReagents are continuously pumped through a reactor.Increased throughput and scalability. tn-sanso.co.jp
Precise ControlExcellent control over reaction parameters like temperature, pressure, and residence time.Improved reaction selectivity and yield. tn-sanso.co.jp
Enhanced SafetySmall reaction volumes at any given time minimize risks associated with hazardous reagents or exothermic reactions. tn-sanso.co.jpSafer handling of reactive intermediates.
AutomationFlow systems are readily adaptable to automation.Reduced manual labor and improved reproducibility. tn-sanso.co.jp
Efficient Mixing and Heat TransferHigh surface-area-to-volume ratio in microreactors.Faster reaction rates and better temperature control. tn-sanso.co.jp

Methodologies for Achieving Specific Deuteration Patterns

Achieving a specific deuteration pattern, or regioselectivity, is crucial for many applications of isotopically labeled compounds. Various strategies have been developed to control the position of deuterium incorporation. One common and effective method is hydrogen isotope exchange (HIE). researchgate.net

For instance, a highly effective and simple method for the regioselective deuteration of phenols uses NaOH as a catalyst and D₂O as the deuterium source, leading to high deuterium incorporation at the ortho and/or para positions relative to the hydroxyl group. researchgate.net Similarly, the deuteration of anilines can be achieved with high regioselectivity at the ortho and/or para positions by using hydrochloric acid in D₂O under microwave irradiation. acs.org

Transition metal-catalyzed C-H activation represents another powerful tool for achieving regioselective deuteration. researchgate.net Palladium catalysts, for example, have been used for the ortho-deuteration of arenes that contain weakly coordinating directing groups. princeton.edu This approach allows for the selective introduction of deuterium at specific C-H bonds that would otherwise be unreactive.

In some cases, deoxygenative deuteration can be employed. A ruthenium-catalyzed method has been developed for the deoxygenative deuteration of ketones, which proceeds via a hydrazone intermediate. rsc.org This allows for the regiospecific deuteration at a methylene site with high deuterium content. rsc.org The choice of methodology ultimately depends on the specific substrate and the desired deuteration pattern, often requiring a careful selection of catalysts, reagents, and reaction conditions.

Emerging Research Themes and Future Directions in 3alpha,7alpha Dihydroxycoprostanic Acid D3 Studies

Integration of Multi-omics Approaches (e.g., Proteomics, Metabolomics, Lipidomics) to Elucidate Complex Interactions

The intricate network of bile acid synthesis, metabolism, and signaling necessitates a holistic research approach. The integration of multi-omics disciplines—proteomics, metabolomics, and lipidomics—is becoming indispensable for a comprehensive understanding of how bile acid intermediates like 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 influence and are influenced by the broader biological system. researchgate.netnih.gov

Proteomics enables the large-scale study of proteins, offering insights into the expression and regulation of enzymes and transporters involved in bile acid pathways. For instance, quantitative proteomics can identify changes in the abundance of key enzymes in the liver of animal models with metabolic diseases. nih.gov A study on Chinese hamsters with type 2 diabetes mellitus used tandem mass tag (TMT)-based quantitative proteomics to identify 103 differentially expressed proteins in the liver, revealing that pathways such as bile secretion and arachidonic acid metabolism were significantly affected. nih.gov Furthermore, chemical proteomic approaches using photoaffinity-labeled bile acid probes have been employed to identify direct protein targets of bile acids in gut bacteria, revealing interactions with metabolic enzymes and transcriptional regulators. nih.gov

Metabolomics , the comprehensive analysis of metabolites in a biological sample, provides a direct functional readout of the physiological state. In the context of bile acid research, metabolomic profiling can quantify a wide array of bile acid species and their derivatives, revealing shifts in their composition in response to disease or therapeutic intervention. nih.govnih.gov A multi-omics study investigating the effects of deoxycholic acid (DCA) on chronic liver injury utilized plasma-targeted metabolomics to show how DCA supplementation altered the profiles of other bile acids, which was linked to changes in the gut microbiota. nih.govnih.gov

Lipidomics focuses on the global study of lipids, which are intrinsically linked to bile acid function through their role in lipid digestion and as precursors for bile acid synthesis. Analyzing the lipidome can reveal how alterations in bile acid pools impact lipid metabolism and contribute to diseases like non-alcoholic fatty liver disease (NAFLD). youtube.com

By integrating these "-omics" data, researchers can construct a more complete picture of the complex interactions at play. For example, a multi-omics approach in a mouse model of chronic liver injury combined 16S rRNA sequencing of the gut microbiota with plasma metabolomics. nih.govnih.gov This allowed the researchers to link changes in specific gut bacteria, promoted by deoxycholic acid, to alterations in the plasma bile acid profile and a subsequent reduction in liver inflammation. nih.govnih.gov The use of deuterated standards, such as this compound, in these mass spectrometry-based analyses is crucial for the accurate quantification of endogenous bile acid intermediates against a complex background. mdpi.com

Table 1: Application of Multi-omics in Bile Acid Research

Omics Discipline Key Application in Bile Acid Research Example Research Finding
Proteomics Identification and quantification of proteins involved in bile acid synthesis, transport, and signaling. Identified downregulation of AQP9 and EPHX1 in the bile secretion pathway in a hamster model of type 2 diabetes. nih.gov
Metabolomics Comprehensive profiling of bile acid species and their metabolites in various biological matrices. Showed that deoxycholic acid supplementation alters the plasma profile of other bile acids in a mouse model of liver injury. nih.govnih.gov
Lipidomics Analysis of global lipid changes in response to altered bile acid metabolism. Used to study the impact of peroxisomal disorders on the synthesis of docosahexaenoic acid (DHA) and other lipids. youtube.com
Integrated Multi-omics Linking changes in the gut microbiome to alterations in host bile acid metabolism and inflammatory responses. Correlated an increase in Akkermansia muciniphila with changes in secondary bile acid production and reduced liver inflammation. nih.govnih.gov

Addressing Interspecies Differences in Bile Acid Composition, Metabolism, and Receptor Activation in Translational Research

Translating findings from animal models to human physiology is a significant challenge in bile acid research, largely due to marked interspecies differences in bile acid metabolism. nih.gov These differences can affect the composition of the bile acid pool, the kinetics of their synthesis and circulation, and their efficacy as signaling molecules.

The primary bile acids synthesized in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov In contrast, mice, a common preclinical model, produce CA, CDCA, and also muricholic acids (MCAs). nih.gov The presence of the highly hydrophilic MCAs in mice results in a more hydrophilic total bile acid pool compared to humans, which can influence the development and progression of liver diseases in mouse models. nih.gov

Conjugation patterns also vary significantly. In humans, bile acids are predominantly conjugated with glycine (B1666218) (a glycine-to-taurine ratio of approximately 3:1), whereas in mice, conjugation is almost exclusively with taurine (B1682933). nih.gov This is noteworthy because taurine-conjugated bile acids are generally considered less cytotoxic than their glycine-conjugated counterparts. nih.gov

Furthermore, the downstream metabolic pathways and receptor activation can differ. For example, the regulation of the classical bile acid synthesis pathway, initiated by the enzyme CYP7A1, and the alternative pathway, involving CYP27A1 and CYP7B1, can vary between species. nih.gov The response of nuclear receptors, such as the farnesoid X receptor (FXR), to different bile acids can also exhibit species-specificity, impacting the transcriptional regulation of genes involved in lipid and glucose homeostasis. These discrepancies underscore the importance of careful model selection and the need for comparative studies to ensure the relevance of preclinical findings to human health.

Table 2: Key Interspecies Differences in Bile Acid Profiles

Feature Human Mouse Rat Rabbit Dog
Primary Bile Acids Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) nih.gov CA, CDCA, Muricholic Acids (MCAs) nih.gov CA, CDCA, MCAs CA, Deoxycholic Acid (DCA) CA, CDCA
Predominant Conjugation Glycine nih.gov Taurine nih.gov Taurine Glycine Taurine
Hydrophobicity Index High Low Low High Low
Key Metabolic Pathways Sulfation is a major pathway C6-β hydroxylation is predominant C6-β hydroxylation is predominant Glycine amidation is predominant Glucuronidation is high

Exploration of Novel Research Applications for Deuterated Bile Acid Tracers

Deuterated bile acid tracers, including this compound, are powerful tools for investigating the dynamics of bile acid metabolism in vivo. The use of stable isotopes avoids the risks associated with radioisotopes, making them suitable for use in a wider range of studies, including those in humans. nih.gov Emerging applications for these tracers are expanding from basic metabolic flux analysis to more sophisticated investigations in disease pathogenesis and diagnostic imaging.

One of the most promising areas is in the study of metabolic diseases like non-alcoholic fatty liver disease (NAFLD). Deuterated water (²H₂O) is increasingly used to quantify the rates of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors, which is often elevated in NAFLD. nih.gov By tracing the incorporation of deuterium (B1214612) from ²H₂O into lipids, researchers can measure the contribution of DNL to the accumulation of fat in the liver. nih.gov This technique can be combined with other tracers to provide a detailed picture of lipid biosynthesis.

The development of labeled bile acid analogues for Positron Emission Tomography (PET) imaging represents another exciting frontier. nih.govbenthamscience.com Researchers have synthesized fluorinated bile acid derivatives and demonstrated their potential as PET tracers to visualize the function of hepatic transporters like OATP1B1, NTCP, and BSEP in real-time. nih.gov A pilot PET imaging study in a rat showed that a [¹⁸F]-labeled lithocholic acid derivative was rapidly taken up by the liver and cleared exclusively through the bile, effectively imaging the hepatobiliary excretion pathway. nih.gov This technology could be adapted using deuterated bile acids for different imaging modalities, offering non-invasive methods to study drug-drug interactions and transport defects in liver diseases.

Deeper Elucidation of Complex Molecular Mechanisms Beyond Established Pathways

For decades, research on bile acid signaling has been dominated by the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). nih.govresearchgate.net While these receptors are undeniably central, emerging evidence highlights a more complex signaling network involving alternative pathways and receptors.

The "alternative" or "acidic" pathway of bile acid synthesis, which begins with the hydroxylation of cholesterol by the mitochondrial enzyme CYP27A1, is now understood to be more than just a secondary route. nih.govmdpi.com It plays a crucial role in generating regulatory oxysterols that control cellular cholesterol homeostasis. nih.gov Dysregulation of this pathway, particularly the enzyme CYP7B1 which hydroxylates the oxysterol intermediates, can lead to inflammatory conditions and metabolic disease, independent of the classical FXR-mediated feedback loop. nih.gov

Furthermore, bile acids and their intermediates have been shown to interact with a range of other nuclear receptors, often referred to as "orphan" receptors because their endogenous ligands were initially unknown. nih.gov For example, the secondary bile acid lithocholic acid (LCA) can activate the vitamin D receptor (VDR) and the pregnane (B1235032) X receptor (PXR). nih.gov These receptors are key regulators of xenobiotic detoxification and immune responses. nih.gov Other orphan nuclear receptors like the liver X receptor (LXR) and liver receptor homolog-1 (LRH-1) have also been implicated in the broader network of bile acid and lipid metabolism regulation. nih.gov LRH-1, for instance, is required for the maximal activation of the fatty acid synthase gene by LXR, providing a mechanistic link between bile acids and lipogenesis that can be repressed by the FXR-induced protein SHP (small heterodimer partner). nih.gov

Recent studies have also identified intermediates in the bile acid synthesis pathway, such as 26-hydroxylated bile alcohols and C27 bile acids, as potent ligands for FXR themselves. fao.org This suggests that the feedback regulation of bile acid synthesis is a highly nuanced process, controlled not just by the final products (CA and CDCA) but also by their precursors. This discovery implies that human FXR may have retained an affinity for these evolutionary precursors of modern bile acids. fao.org Investigating how this compound and its unlabeled counterpart engage with these non-canonical receptors and pathways will be a key area of future research, potentially uncovering novel therapeutic targets for metabolic and inflammatory diseases.

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